Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C6H4Cl2O4S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves the chlorosulfonation of methyl 5-chlorothiophene-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 3-position of the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactions, often conducted in specialized reactors to handle the corrosive nature of chlorosulfonic acid. The reaction mixture is then purified through various techniques such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is primarily based on its reactivity due to the presence of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester
Uniqueness
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKPWFMFFKPATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446562 | |
Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126910-68-7, 158439-31-7 | |
Record name | Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126910-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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